![molecular formula C5H4BrNO4S2 B1444836 2-Bromo-5-methanesulfonyl-3-nitrothiophene CAS No. 2160-54-5](/img/structure/B1444836.png)
2-Bromo-5-methanesulfonyl-3-nitrothiophene
Overview
Description
2-Bromo-5-methanesulfonyl-3-nitrothiophene is a chemical compound with the CAS Number: 2160-54-5 . It has a molecular weight of 286.13 . The IUPAC name for this compound is 2-bromo-5-(methylsulfonyl)-3-nitrothiophene .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-methanesulfonyl-3-nitrothiophene is 1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
2-Bromo-5-methanesulfonyl-3-nitrothiophene is a powder . It has a melting point of 155-158 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
2-Bromo-5-methanesulfonyl-3-nitrothiophene and its derivatives have been explored in various synthetic pathways and structural analyses, contributing to the development of new chemical entities with potential pharmacological activities. For instance, the synthesis of thiopyran S,S-dioxide derivatives through a ring-enlargement protocol from 3-nitrothiophene showcases the utility of such compounds in generating sulfur heterocycles, which could be modified further for synthetic or pharmacological applications, including as L-type Ca2+-channel blockers (Bianchi et al., 2009). Moreover, the overall ring-enlargement process leading to ring-fused nitrobenzenes highlights a pathway from nitrothiophenes, expanding the scope of synthetically valuable procedures for constructing benzene rings from such precursors (Bianchi et al., 2005).
Electrosorption and Surface Chemistry
The electrosorption of bromo-nitrothiophene derivatives on gold, studied through surface-enhanced Raman spectroscopy (SERS), reveals insights into the adsorption orientation and interaction sites of these molecules on gold surfaces. This information is pivotal for understanding the electrochemical behavior of thiophene derivatives, which can be applied in developing sensors and catalytic systems (Jbarah, 2021).
Photochemical Studies
The study of photochemical substitution reactions in polyhalogenothiophene and halogenothiazole derivatives provides evidence for the mechanistic pathways involved in the photocleavage of carbon-halogen bonds. This research is fundamental for developing photochemical synthesis methods, offering a scalable and efficient approach for creating aryl derivatives from halothiophenes (D’Auria et al., 2000).
Nucleophilic Substitution and Ionic Liquids
Investigations into the nucleophilic aromatic substitution of nitrothiophenes with amines in room-temperature ionic liquids show that these reactions occur faster compared to conventional solvents. This finding supports the use of ionic liquids as alternative solvents for chemical synthesis, offering benefits in terms of reaction speed and environmental impact (D’Anna et al., 2006).
Electrochemical and Catalytic Properties
The exploration of heteroleptic Ni(II) complexes, incorporating dithiolate-phosphine ligands derived from bromo-nitrothiophene analogues, in electrocatalytic oxygen evolution studies demonstrates the potential of these compounds in catalysis. The findings contribute to the development of efficient and sustainable catalytic systems for energy conversion processes (Anamika et al., 2020).
Safety and Hazards
The safety information for 2-Bromo-5-methanesulfonyl-3-nitrothiophene indicates that it should be stored in a well-ventilated place and the container should be kept tightly closed . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
2-bromo-5-methylsulfonyl-3-nitrothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBILLQOENEBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methanesulfonyl-3-nitrothiophene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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